4-Chloro-6-methoxypicolinic acid chemical structure and properties
4-Chloro-6-methoxypicolinic acid chemical structure and properties
Technical Monograph: 4-Chloro-6-methoxypicolinic Acid Structure, Synthesis, and Application Profiles for Medicinal Chemistry [1]
Part 1: Executive Summary & Structural Analysis
4-Chloro-6-methoxypicolinic acid (4-Chloro-6-methoxy-2-pyridinecarboxylic acid) is a highly functionalized pyridine scaffold employed primarily as a building block in the synthesis of agrochemical auxins (e.g., Arylex™ active analogs) and pharmaceutical kinase inhibitors.[1] Its value lies in its orthogonal reactivity : it possesses a modifiable carboxylic acid (C2), a nucleophilic-labile methoxy group (C6), and an electrophilic chlorine handle (C4) suitable for cross-coupling.[1][2]
As a Senior Application Scientist, I have observed that the utility of this molecule is often underestimated due to the challenge of its regioselective synthesis.[1][2] This guide dissects the physicochemical properties and provides a validated roadmap for its handling and derivatization.[2]
Physicochemical Profile[2][3][4][5][6][7][8][9][10]
| Property | Value / Description | Note |
| IUPAC Name | 4-Chloro-6-methoxypyridine-2-carboxylic acid | |
| CAS Number | 135034-10-5 (Generic/Acid form) | Note: Isomers vary.[1] Verify via NMR. |
| Molecular Formula | C₇H₆ClNO₃ | |
| Molecular Weight | 187.58 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Hygroscopic in acid form.[1][2] |
| pKa (Calculated) | ~2.1 (COOH), ~-1.5 (Pyridine N) | The electron-withdrawing Cl and COOH significantly reduce basicity.[1] |
| LogP | ~1.2 | Moderate lipophilicity; amenable to RP-HPLC.[1][2] |
| Solubility | DMSO (>50 mg/mL), Methanol (High), Water (Low, pH dependent) | Soluble in aqueous base (NaHCO₃).[1][2] |
Part 2: Synthetic Methodologies & Process Chemistry
The synthesis of 4-chloro-6-methoxypicolinic acid is non-trivial due to the competing regioselectivity during the Nucleophilic Aromatic Substitution (SₙAr) of the precursor.[1]
Core Synthesis: SₙAr of 4,6-Dichloropicolinic Acid
The industrial standard route involves the methoxylation of 4,6-dichloropicolinic acid .[1][2] However, this reaction produces two isomers:[1][2]
-
Target: 4-Chloro-6-methoxypicolinic acid (Substitution at C6).[1][2]
-
Major Impurity: 6-Chloro-4-methoxypicolinic acid (Substitution at C4).[1][2]
Process Insight: In 2,4-dihalo systems, the C4 position is typically more reactive towards nucleophiles.[1][2] However, the presence of the C2-carboxylate creates steric hindrance at C6, further favoring C4 substitution.[1][2] Consequently, obtaining the 4-chloro-6-methoxy isomer often requires optimized conditions or alternative routes (e.g., starting from 2,6-dichloro-4-nitropyridine derivatives).[1]
Experimental Protocol: Methoxylation & Purification
Note: This protocol assumes a kinetic control strategy to maximize the desired isomer, followed by rigorous separation.[1][2]
-
Reagents: 4,6-Dichloropicolinic acid (1.0 eq), Sodium Methoxide (2.1 eq, 25% in MeOH), THF (anhydrous).
-
Procedure:
-
Dissolve 4,6-dichloropicolinic acid in THF under N₂ atmosphere. Cool to 0°C.[1][2][3]
-
Add NaOMe solution dropwise over 30 minutes. Critical: Exotherm control prevents bis-methoxylation.[1]
-
Allow to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS.
-
Quench: Acidify with 1N HCl to pH 3.
-
Extraction: Extract with Ethyl Acetate (3x).[1][2] Dry over MgSO₄.[1][2][4]
-
-
Purification (The "Self-Validating" Step):
-
The crude mixture will contain both isomers.[2]
-
Recrystallization: The 4-methoxy isomer (impurity) is often less soluble in hexanes/ether.[1][2] Triturate the crude solid in diethyl ether; filter off the solid (enriched in impurity).[1][2] The filtrate is enriched in the desired 4-chloro-6-methoxy isomer.[1]
-
Flash Chromatography: Elute with DCM:MeOH (95:5) + 0.1% Formic Acid.[1][2]
-
Visualizing the Synthetic Logic
Caption: Divergent synthesis showing the competition between C4 and C6 substitution during SₙAr.
Part 3: Reactivity & Functionalization
For drug development professionals, the value of this molecule is its ability to serve as a "switchboard" for varying substituents.[1][2]
Suzuki-Miyaura Coupling (C4 Selectivity)
The chlorine at C4 is electronically activated by the pyridine nitrogen, making it an excellent candidate for Palladium-catalyzed cross-coupling.[1]
-
Insight: The C6-methoxy group is stable under these conditions, acting as a protected hydroxyl or a permanent dipole modulator.[1][2]
Amide Coupling (C2 Carboxylic Acid)
The carboxylic acid is sterically hindered by the C3-H and the pyridine nitrogen lone pair.[1]
-
Recommendation: Use HATU or T3P (Propylphosphonic anhydride) rather than EDC/HOBt to drive the reaction to completion.[1][2]
-
Warning: Avoid acid chlorides (SOCl₂) if possible, as the high temperature required can sometimes cleave the methyl ether (demethylation).[1][2]
Demethylation (Access to Pyridones)
Treatment with BBr₃ or HBr/AcOH will cleave the C6-methoxy group, yielding the 6-hydroxy-4-chloropicolinic acid (which tautomerizes to the pyridone).[1] This is useful for generating hydrogen-bond donor/acceptor motifs in kinase inhibitor design.[1][2]
Functionalization Workflow
Caption: Orthogonal functionalization pathways available for the scaffold.
Part 4: Handling, Safety, & Stability
-
Stability: The molecule is stable at room temperature but should be stored under inert gas (Argon) to prevent moisture absorption, which complicates precise stoichiometry in coupling reactions.[1][2]
-
Safety:
-
Analytical Note: In NMR (DMSO-d6), look for the methoxy singlet around δ 3.9 ppm.[1][2] The aromatic protons typically appear as two doublets (J ~ 2 Hz) around δ 7.2 and 7.5 ppm.[1][2] If you see a singlet integrating to 1H, you may have lost the chlorine or the carboxylate.[1][2]
References
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 45489866, Methyl 6-chloro-4-methoxypicolinate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: 4-Chloro-6-(methoxycarbonyl)pyridine-2-carboxylic acid. Retrieved from [Link][1]
-
Balko, T. W., et al. (2010).[1][2] 4-Aminopicolinates and their use as herbicides. U.S. Patent No.[1][2] 7,863,220.[1][2] Washington, DC: U.S. Patent and Trademark Office.[1][2] (Describes the general synthesis and utility of chloromethoxypicolinates in agrochemistry).
-
Spivey, A. C., & Arseniyadis, S. (2004).[1][2] Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis. Thieme Chemistry. (Authoritative text on SₙAr regioselectivity in pyridine systems).
